molecular formula C10H12F2O2 B8032929 4-Butoxy-2,5-difluorophenol

4-Butoxy-2,5-difluorophenol

Cat. No.: B8032929
M. Wt: 202.20 g/mol
InChI Key: CGUUJLCGHBDABY-UHFFFAOYSA-N
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Description

4-Butoxy-2,5-difluorophenol is a phenolic compound featuring a butoxy group (–O–C₄H₉) at the para position (C4) and fluorine atoms at the ortho (C2) and meta (C5) positions relative to the hydroxyl group.

Properties

IUPAC Name

4-butoxy-2,5-difluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O2/c1-2-3-4-14-10-6-7(11)9(13)5-8(10)12/h5-6,13H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUUJLCGHBDABY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C(=C1)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Butoxy-2,5-difluorophenol can be achieved through various chemical routes. One common method involves the reaction of 4-butoxyphenol with a fluorinating agent under controlled conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness .

Chemical Reactions Analysis

4-Butoxy-2,5-difluorophenol undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

4-Butoxy-2,5-difluorophenol has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Butoxy-2,5-difluorophenol involves its interaction with specific molecular targets and pathways. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-butoxy-2,5-difluorophenol with analogous difluorophenol derivatives, highlighting substituent effects, physicochemical properties, and applications.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound –OH, –O–C₄H₉ (C4), –F (C2, C5) C₁₀H₁₂F₂O₂ 202.20 (calculated) Inferred: Enhanced lipophilicity due to butoxy group; potential intermediate for liquid crystals or specialty polymers. Acidity reduced compared to halogenated analogs.
2-Bromo-4,5-difluorophenol –OH, –Br (C2), –F (C4, C5) C₆H₃BrF₂O 224.99 High reactivity in nucleophilic substitutions; used in pharmaceutical intermediates and polymer synthesis. Bromine acts as a leaving group.
4-Chloro-3,5-difluorophenol –OH, –Cl (C4), –F (C3, C5) C₆H₃ClF₂O 164.54 Electron-withdrawing Cl and F increase acidity (pKa ~6–8). Applications: Agrochemicals, cross-coupling reactions.
4-Bromo-3,5-difluorophenol –OH, –Br (C4), –F (C3, C5) C₆H₃BrF₂O 208.99 Similar to chloro analog but with higher leaving-group ability. Used in Suzuki-Miyaura couplings.
4-Amino-2,5-difluorophenol –OH, –NH₂ (C4), –F (C2, C5) C₆H₅F₂NO 145.11 Amino group enables diazotization or amidation. Applications: Aniline derivatives in drug discovery (e.g., kinase inhibitors). Lower acidity due to –NH₂ resonance donation.
4-Amino-3,5-difluorophenol –OH, –NH₂ (C4), –F (C3, C5) C₆H₅F₂NO 145.11 Melting point: 147–150°C; sparingly soluble in DMSO. Intermediate for thiourea derivatives and functional materials.

Key Observations:

Substituent Effects on Acidity: Fluorine atoms (electron-withdrawing) increase phenolic acidity, while amino (–NH₂) and alkoxy (–O–C₄H₉) groups decrease it via resonance or inductive effects. For example, 4-chloro-3,5-difluorophenol is significantly more acidic than 4-amino derivatives . this compound likely has moderate acidity, balancing electron withdrawal (–F) and donation (–O–C₄H₉).

Amino-substituted compounds serve as precursors for bioactive molecules, leveraging –NH₂ for further functionalization . The butoxy group in this compound may enhance solubility in organic solvents, making it suitable for liquid crystal synthesis or coatings, akin to 4-cyano-3,5-difluorophenol in liquid crystal displays (LCDs) .

Physical Properties: Amino derivatives exhibit higher melting points (e.g., 147–150°C for 4-amino-3,5-difluorophenol) compared to halogenated analogs due to hydrogen bonding . Butoxy-substituted phenols are expected to have lower melting points and higher boiling points due to increased molecular weight and van der Waals interactions.

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